(4-fluorophenyl) N-(2,5-dimethoxyphenyl)carbamate
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Overview
Description
(4-fluorophenyl) N-(2,5-dimethoxyphenyl)carbamate is a chemical compound with the molecular formula C15H14FNO4 and a molecular weight of 291.282 g/mol It is known for its unique structure, which includes a fluorophenyl group and a dimethoxyphenyl group connected by a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl) N-(2,5-dimethoxyphenyl)carbamate typically involves the reaction of 4-fluoroaniline with 2,5-dimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-fluorophenyl) N-(2,5-dimethoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
(4-fluorophenyl) N-(2,5-dimethoxyphenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-fluorophenyl) N-(2,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluorophenyl N-(2,5-dimethoxyphenyl)carbamate: Similar structure with a chlorine substituent instead of fluorine.
4-fluorophenyl N-(3,4-dimethoxyphenyl)carbamate: Similar structure with different positions of the methoxy groups.
Uniqueness
(4-fluorophenyl) N-(2,5-dimethoxyphenyl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both fluorine and methoxy groups provides distinct electronic and steric properties, making it a valuable compound for various research applications.
Properties
CAS No. |
6674-78-8 |
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Molecular Formula |
C15H14FNO4 |
Molecular Weight |
291.27 g/mol |
IUPAC Name |
(4-fluorophenyl) N-(2,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C15H14FNO4/c1-19-12-7-8-14(20-2)13(9-12)17-15(18)21-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H,17,18) |
InChI Key |
NQBIDJMKLVWMIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
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